molecular formula C10H7BF3NO3 B7953719 [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid

[5-(Trifluoromethoxy)quinolin-8-yl]boronic acid

Cat. No.: B7953719
M. Wt: 256.98 g/mol
InChI Key: YHTGGIJQVCHBMO-UHFFFAOYSA-N
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Description

[5-(Trifluoromethoxy)quinolin-8-yl]boronic acid: is an organic compound that features a quinoline ring substituted with a trifluoromethoxy group at the 5th position and a boronic acid group at the 8th position. This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis due to its potential reactivity and functional versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is through the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: While specific industrial production methods for [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing the Suzuki-Miyaura coupling reaction for larger batches, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions would depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling would yield biaryl compounds, while substitution reactions could introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Chemistry: In organic synthesis, [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid is used as a building block for creating complex molecules. Its ability to participate in Suzuki-Miyaura coupling makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and materials science .

Biology and Medicine: The compound’s unique structure allows it to be used in the development of new drugs. The trifluoromethoxy group can enhance the biological activity of molecules, making it a useful moiety in medicinal chemistry .

Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs). Its reactivity and functional versatility make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through its quinoline ring and trifluoromethoxy group. These interactions can influence enzyme activity, receptor binding, or other molecular pathways, leading to the desired therapeutic effects . The boronic acid group can also form reversible covalent bonds with biological molecules, further enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Uniqueness: [5-(Trifluoromethoxy)quinolin-8-yl]boronic acid is unique due to the specific positioning of the trifluoromethoxy group and the boronic acid moiety on the quinoline ring. This configuration can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

[5-(trifluoromethoxy)quinolin-8-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BF3NO3/c12-10(13,14)18-8-4-3-7(11(16)17)9-6(8)2-1-5-15-9/h1-5,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTGGIJQVCHBMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=C(C=C1)OC(F)(F)F)C=CC=N2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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